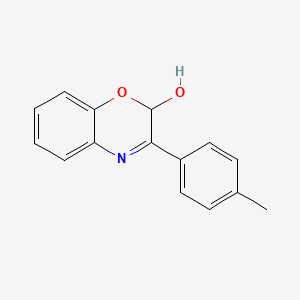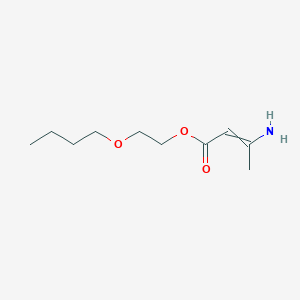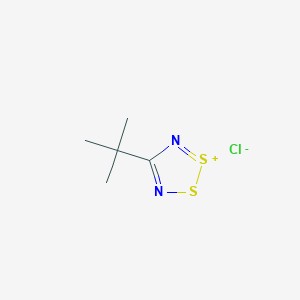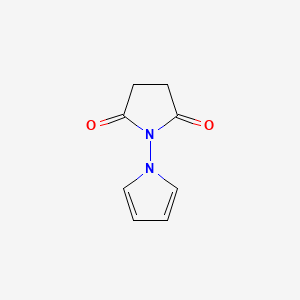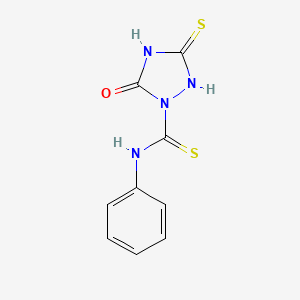
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide: is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, alcohols; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mécanisme D'action
The mechanism of action of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in cell death or growth inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar structure but lacks the phenyl group and the oxo functionality.
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Contains a pyrazoline ring instead of a triazolidine ring.
5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid: Similar structure but contains a pyrazoline ring and a sulfonic acid group
Uniqueness
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity. Additionally, the phenyl group enhances its stability and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
65693-66-5 |
|---|---|
Formule moléculaire |
C9H8N4OS2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
5-oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide |
InChI |
InChI=1S/C9H8N4OS2/c14-8-11-7(15)12-13(8)9(16)10-6-4-2-1-3-5-6/h1-5H,(H,10,16)(H2,11,12,14,15) |
Clé InChI |
OUPSZJFJDWVSRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)N2C(=O)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


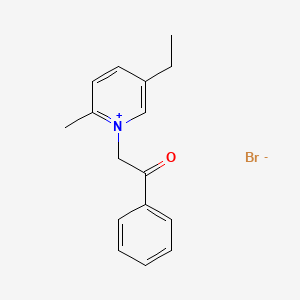
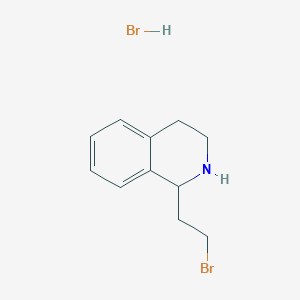
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
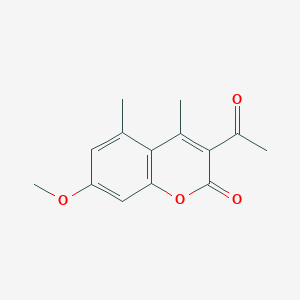
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)


